1,3-Dioxolan-2-one, 5-butyl-4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
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Overview
Description
1,3-Dioxolan-2-one, 5-butyl-4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 5-butyl-4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The key steps may include:
Formation of the Dioxolane Ring: This can be achieved through the cyclization of diols with carbonyl compounds under acidic conditions.
Introduction of the Butyl Group: This step may involve alkylation reactions using butyl halides.
Attachment of the Dichlorophenyl Group: This can be done through electrophilic aromatic substitution reactions.
Incorporation of the Triazolylmethyl Group: This step may involve the use of triazole derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolan-2-one, 5-butyl-4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May have potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Could be explored for its potential therapeutic effects, such as in the treatment of infections or other diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one, 5-butyl-4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- would depend on its specific application. For example, if it is used as an antimicrobial agent, it may target specific enzymes or cellular structures in microorganisms, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one, 4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-: Lacks the butyl group, which may affect its chemical properties and applications.
1,3-Dioxolan-2-one, 5-butyl-4-(phenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-: Lacks the dichlorophenyl group, which may influence its biological activity.
Uniqueness
The presence of both the butyl and dichlorophenyl groups in 1,3-Dioxolan-2-one, 5-butyl-4-(2,4-dichlorophenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- makes it unique compared to similar compounds. These functional groups may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
107659-85-8 |
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Molecular Formula |
C16H17Cl2N3O3 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
(4S,5R)-5-butyl-4-(2,4-dichlorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C16H17Cl2N3O3/c1-2-3-4-14-16(24-15(22)23-14,8-21-10-19-9-20-21)12-6-5-11(17)7-13(12)18/h5-7,9-10,14H,2-4,8H2,1H3/t14-,16-/m1/s1 |
InChI Key |
ULKDAHCLYKIVDI-GDBMZVCRSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@@](OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCCCC1C(OC(=O)O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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